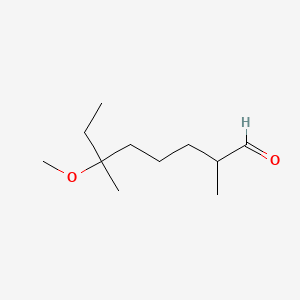

6-Methoxy-2,6-dimethyloctanal

Descripción

Contextualization within Branched-Chain Aldehyde Chemistry

6-Methoxy-2,6-dimethyloctanal is a member of the branched-chain aldehyde family. These compounds are characterized by a carbon chain with one or more alkyl branches, which significantly influences their chemical and physical properties, including their olfactory profiles.

The structure of this compound features methyl groups at the C2 and C6 positions and a methoxy (B1213986) group at the C6 position of an octanal (B89490) backbone. epa.gov This specific arrangement of branches is crucial to its unique scent. In comparison, a related compound, 6-Methoxy-2,6-dimethylheptanal, which has a shorter carbon chain, is described as having a floral and fruity odor. nih.govgoogle.com The addition of a carbon to the main chain in this compound shifts its scent profile to a more marine and citrusy character. google.com

The study of branched-chain aldehydes is significant in the development of synthetic fragrance ingredients. Researchers explore how variations in chain length, branching patterns, and the inclusion of different functional groups can fine-tune the olfactory properties of these molecules. mdpi.com The synthesis of such complex aldehydes often requires multi-step processes, and achieving stereoselectivity can be a key challenge. google.com

Historical Trajectories of Synthetic Aldehydes in Organic Synthesis

Historically, the synthesis of aldehydes has evolved from simple oxidation reactions to more sophisticated and controlled methods. For instance, early methods for producing related compounds sometimes involved reagents like copper chromite, which are now often avoided due to environmental concerns. google.com Modern synthetic routes focus on improving yield, purity, and sustainability. google.com

The development of synthetic aldehydes like this compound is a continuation of this trajectory. These compounds are often created to fill a specific olfactory gap in the perfumer's palette, providing unique notes that can define a fragrance. mdpi.com The ongoing research into new synthetic methods allows for the creation of increasingly complex and specific aldehyde structures.

Contemporary Research Paradigms and Emerging Directions for this compound

Current research on this compound is largely centered on its application as a fragrance ingredient and the optimization of its synthesis. google.com One of the primary goals is to develop more efficient and environmentally friendly production methods. This includes exploring new catalytic systems and reaction pathways to improve yields and reduce waste.

A significant area of investigation is the relationship between the compound's structure and its olfactory properties. By creating and analyzing related molecules, researchers can gain a deeper understanding of how specific structural features contribute to its marine and citrus notes. This knowledge can then be used to design new fragrance ingredients with tailored scent profiles. mdpi.com

Furthermore, research is being conducted to ensure the safe use of this compound in consumer products. This involves assessing its purity and identifying any potential impurities that may arise during synthesis. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for these evaluations.

While the current focus is on its use in fragrances, the unique chemical structure of this compound may lead to its exploration in other areas of chemical research in the future.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

929253-05-4 |

|---|---|

Fórmula molecular |

C11H22O2 |

Peso molecular |

186.29 g/mol |

Nombre IUPAC |

6-methoxy-2,6-dimethyloctanal |

InChI |

InChI=1S/C11H22O2/c1-5-11(3,13-4)8-6-7-10(2)9-12/h9-10H,5-8H2,1-4H3 |

Clave InChI |

XMLIBBMPASIZBW-UHFFFAOYSA-N |

SMILES |

CCC(C)(CCCC(C)C=O)OC |

SMILES canónico |

CCC(C)(CCCC(C)C=O)OC |

Otros números CAS |

929253-05-4 |

Origen del producto |

United States |

Sophisticated Synthetic Methodologies and Route Development

Strategies for the Preparation of 6-Methoxy-2,6-dimethyloctanal

The efficient construction of this compound hinges on a logical and sequential synthetic route that builds the molecule's carbon skeleton and introduces the required functional groups in a controlled manner.

Multi-step Organic Reaction Pathways from Precursors

A validated pathway for a similar aldehyde involves a three-step process starting from a readily available ketone precursor. This process is designed to improve upon older methods that suffered from low yields and the use of environmentally challenging reagents like copper chromite. The sequence can be adapted for this compound and involves:

Methoxylation: The initial step involves the acid-catalyzed addition of methanol (B129727) to the double bond of a suitable unsaturated ketone precursor.

Darzens Condensation: The resulting saturated ketone then undergoes a Darzens condensation with an α-haloester in the presence of a strong base. This reaction forms a glycidic ester intermediate.

Decarboxylation: The final step is the hydrolysis of the glycidic ester followed by decarboxylation, which yields the target aldehyde.

Design and Selection of Optimized Starting Materials and Intermediates

The selection of starting materials is critical for the success of the synthesis. For the analogous heptanal, the synthesis begins with 6-methyl-5-hepten-2-one. By logical extension, a plausible starting material for this compound would be 6-methyl-5-octen-2-one .

Key Intermediates:

6-methoxy-6-methyloctan-2-one: This is the product of the initial methoxylation step. Its formation is a key indicator of the reaction's success before proceeding.

Glycidic Ester Intermediate: Formed during the Darzens condensation, this epoxide is crucial for the subsequent formation of the aldehyde. The specific intermediate would be an alkyl 3-(6-methoxy-6-methyloctan-2-yl)-3-methyloxirane-2-carboxylate.

The choice of reagents such as methyl chloroacetate (B1199739) and a strong base like sodium methoxide (B1231860) for the Darzens step is critical for efficient conversion to the glycidic ester.

Precision Control in Reaction Condition Optimization

Achieving high yield and selectivity in the synthesis of this compound requires meticulous control over reaction parameters.

Regulated Temperature and pH Profiles in Synthetic Procedures

Each step in the synthetic pathway has a distinct optimal temperature and pH profile.

Methoxylation: This reaction is typically performed at a moderately elevated temperature, for instance, around 50°C for an extended period (e.g., 20 hours), to ensure complete reaction. The process is catalyzed by a strong acid like sulfuric acid. After the reaction, the mixture is cooled, and the pH is neutralized by adding a base such as sodium carbonate.

Darzens Condensation: This step requires sub-zero temperatures to control the exothermic reaction and prevent side products. The reaction is often initiated and maintained at temperatures as low as -20°C.

Hydrolysis and Decarboxylation: The hydrolysis of the glycidic ester intermediate is carried out under acidic conditions, adjusting the pH to approximately 2 with an acid like sulfuric acid at a reduced temperature (e.g., 10°C). The subsequent decarboxylation step requires high temperatures, often performed in a tube reactor heated to around 240°C, to efficiently eliminate carbon dioxide and form the final aldehyde.

Table 1: Optimized Temperature and pH Conditions for Synthesis

| Synthetic Step | Parameter | Value | Purpose |

| Methoxylation | Temperature | 50°C | To facilitate the acid-catalyzed addition of methanol. |

| pH Adjustment | Neutralized with Na₂CO₃ | To quench the acid catalyst and halt the reaction. | |

| Darzens Condensation | Temperature | -20°C | To control the exothermic reaction and improve selectivity. |

| Hydrolysis | pH | ~2 | To facilitate the acid-catalyzed opening of the epoxide ring. |

| Temperature | 10°C | To control the hydrolysis reaction rate. | |

| Decarboxylation | Temperature | 240°C | To induce thermal elimination of CO₂ to form the aldehyde. |

This data is based on the synthesis of the analogous compound 6-methoxy-2,6-dimethylheptanal.

Catalytic System Development for Enhanced Yield and Selectivity

The development of effective catalytic systems is crucial for maximizing the efficiency of the synthesis.

Methoxylation Catalyst: Strong Brønsted acids, such as sulfuric acid (H₂SO₄), are effective catalysts for the methoxylation of the unsaturated ketone precursor. The acid protonates the double bond, making it susceptible to nucleophilic attack by methanol.

Darzens Condensation: This reaction does not typically use a catalyst in the traditional sense but is promoted by a stoichiometric amount of a strong base. Sodium methoxide is a common choice, which deprotonates the α-haloester to form the reactive nucleophile.

Decarboxylation: The decarboxylation step is thermally driven and does not require a catalyst. The high temperature provides the necessary activation energy for the elimination of CO₂ from the glycidic acid intermediate.

Table 2: Reagent and Yield Data for Key Synthetic Steps

| Step | Key Reagents | Intermediate/Product | Reported Yield |

| Methoxylation | 6-methyl-5-hepten-2-one, Methanol, H₂SO₄ | 6-methoxy-6-methylheptan-2-one | 62.9% |

| Darzens Condensation & Hydrolysis | Methyl chloroacetate, Sodium methoxide, Toluene | Glycidic acid intermediate | 72.3% |

| Decarboxylation | Heat (240°C) | 6-methoxy-2,6-dimethylheptanal | ~45.9% (Overall) |

This data is for the synthesis of the analogous compound 6-methoxy-2,6-dimethylheptanal.

Enantioselective Synthesis of this compound

The structure of this compound contains a chiral center at the C2 position. The synthesis of a single enantiomer (either R or S) requires specialized asymmetric methods. As of the current literature review, no specific enantioselective synthesis for this compound has been reported.

However, general strategies for the enantioselective synthesis of α-chiral aldehydes could theoretically be applied. These advanced catalytic methods often involve the use of chiral catalysts to control the stereochemical outcome of a key bond-forming reaction. Potential approaches could include:

Asymmetric Aldol (B89426) or Mannich Reactions: Building the chiral center early in the synthesis through a stereocontrolled C-C bond formation.

Enantioselective Alkylation: The use of a chiral auxiliary or a chiral phase-transfer catalyst to alkylate an enolate precursor stereoselectively.

Kinetic Resolution: Separating a racemic mixture of an intermediate or the final product using a chiral catalyst or enzyme that reacts preferentially with one enantiomer.

Developing a practical enantioselective route would require significant research to identify a suitable chiral catalyst and optimize reaction conditions to achieve high enantiomeric excess (ee) for this specific substrate.

Chiral Auxiliary and Ligand-Based Asymmetric Induction

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. wikipedia.org The general process involves attaching an enantiopure auxiliary to a prochiral substrate, performing a diastereoselective reaction to create the desired stereocenter, and finally cleaving the auxiliary, which can often be recovered and reused. wikipedia.orgblogspot.com

Several classes of chiral auxiliaries have been developed and are widely used:

Oxazolidinones : Popularized by David A. Evans, these auxiliaries are highly effective in controlling the stereochemical outcome of aldol reactions. blogspot.com They direct the formation of specific enolates, which then react with electrophiles, such as aldehydes, with high facial selectivity. blogspot.com

Pseudoephedrine and Pseudoephenamine : These readily available amino alcohols can be converted into amides. wikipedia.org Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity, controlled by the stereocenters of the auxiliary. wikipedia.org This method is effective for creating enantiomerically enriched carboxylic acids, aldehydes, and ketones. acs.org

Camphorsultams : Derived from camphor, these auxiliaries offer excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.

In the context of synthesizing this compound, which has two stereocenters (at C2 and C6), a chiral auxiliary could be employed to set one or both of these centers with a defined configuration. For instance, an auxiliary could be attached to a precursor molecule to direct the diastereoselective introduction of the methyl group at the C2 position.

Stereoselective Catalysis for Chiral Control

Stereoselective catalysis is a powerful alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst creates a chiral environment that influences the reaction pathway, leading to the preferential formation of one enantiomer over the other. Homogeneous asymmetric catalysis, in particular, has become indispensable in the fragrance industry for developing efficient and cost-effective processes. acs.org

Key catalytic strategies applicable to fragrance synthesis include:

Asymmetric Hydrogenation : Chiral transition-metal catalysts, often based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, are highly effective for the enantioselective reduction of prochiral olefins or ketones. nih.gov This method is widely used to produce chiral alcohols and other saturated structures.

Asymmetric Epoxidation and Dihydroxylation : These reactions introduce oxygen functionalities with high stereocontrol, creating valuable chiral building blocks for more complex molecules.

Enantioselective Carbon-Carbon Bond Formation : Catalysts can be used to control the stereochemistry of crucial bond-forming reactions like aldol condensations and Michael additions. researchgate.net

For a molecule like this compound, a chiral catalyst could be used, for example, in a hydroformylation reaction of a suitable olefin precursor to introduce the aldehyde group at C1 and simultaneously set the stereocenter at C2.

Diastereoselective and Enantioselective Reaction Pathways

The ultimate goal of asymmetric synthesis is to control the formation of all desired stereocenters. This is achieved through carefully designed reaction pathways that are either enantioselective or diastereoselective.

Enantioselective reactions create a preference for one enantiomer from a prochiral starting material. Asymmetric catalysis is a primary example of an enantioselective pathway.

Diastereoselective reactions create a preference for one diastereomer from a starting material that already contains a chiral center. The use of chiral auxiliaries is a classic example, where the auxiliary's existing chirality directs the formation of a new stereocenter, resulting in a diastereomeric product. blogspot.com

In a multi-step synthesis of a specific isomer of this compound, a combination of these pathways would likely be employed. For instance, an initial enantioselective catalytic step could be used to establish the stereochemistry at C6. In a subsequent step, this existing stereocenter could then direct a diastereoselective reaction to set the stereochemistry at C2, a process known as substrate control.

Green Chemistry Principles in the Production of this compound

The fragrance industry is increasingly adopting the principles of green and sustainable chemistry to minimize environmental impact, reduce costs, and improve safety. ctpa.org.ukpersonalcaremagazine.comperfumerflavorist.combynez.com This involves designing chemical processes that are more efficient, use less hazardous materials, and generate minimal waste. ctpa.org.uk

Mitigation of Hazardous Reagents and Waste Generation (e.g., Avoidance of Copper Chromite)

A significant focus of green chemistry is the replacement of toxic and environmentally harmful reagents with safer alternatives. ctpa.org.uk In the synthesis of related fragrance aldehydes, older manufacturing processes sometimes relied on hazardous heavy-metal catalysts like copper chromite.

Copper chromite (CuCr₂O₄) has been used as a catalyst in hydrogenation and oxidation reactions. guidechem.comchemijournal.com However, it contains hexavalent chromium, which is a known carcinogen and environmental hazard, making its use and disposal problematic. tum.deresearchgate.net Regulatory pressure and a commitment to sustainability have driven the search for cleaner alternatives. tum.de

Development of Sustainable and Atom-Economical Synthesis Routes

Beyond replacing hazardous materials, green chemistry emphasizes the development of highly efficient and sustainable synthetic pathways. Key principles include maximizing atom economy, increasing energy efficiency, and reducing the number of synthetic steps. ctpa.org.uk

This improved route involves:

Methoxylation of 6-methyl-5-hepten-2-one.

A Darzens condensation with methyl chloroacetate to form a glycidic ester.

Hydrolysis of the ester to the corresponding glycidic acid.

Decarboxylation to yield the final aldehyde product.

This pathway demonstrates a more atom-economical and efficient approach, aligning with the core tenets of green chemistry.

Table 1: Comparison of Synthetic Routes for a Related Fragrance Aldehyde

| Feature | Traditional Route | Improved Green Route |

|---|---|---|

| Key Reagent/Catalyst | Copper Chromite | Sodium Methoxide, Sodium Hydride |

| Overall Yield | 11% - 29% | > 40% |

| Environmental/Safety | Uses hazardous Cr(VI) | Avoids hazardous heavy metals |

| Sustainability | Low yield, hazardous waste | Higher yield, safer reagents |

Advanced Chemical Reactivity and Transformation Studies

Oxidation Reactions of the Aldehyde Functional Group

The aldehyde moiety is the primary site for oxidation, a fundamental transformation in organic synthesis. The key challenge and area of study lie in achieving high chemoselectivity, oxidizing the aldehyde to a carboxylic acid without affecting the ether linkage or other parts of the carbon skeleton. It is anticipated that the compound will be metabolized in biological systems primarily through oxidation to 6-methoxy-2,6-dimethylheptanoic acid, which is then conjugated with glucuronic acid. who.intwho.int

The oxidation of an aldehyde to a carboxylic acid is a common transformation that can be achieved using a variety of reagents. For a molecule like 6-Methoxy-2,6-dimethyloctanal, the goal is to selectively target the aldehyde group.

Metal-Based Reagents: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent, CrO₃/H₂SO₄) are effective for oxidizing aldehydes. However, their high reactivity can sometimes lead to cleavage of other bonds, especially under harsh conditions.

Selective Oxidants: Milder and more selective methods are often preferred. The use of silver (I) oxide (Ag₂O) or Tollens' reagent ([Ag(NH₃)₂]⁺) provides a classic method for the selective oxidation of aldehydes. Another widely used method is the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) buffered with a weak acid to efficiently convert aldehydes to carboxylic acids with high chemoselectivity, tolerating many other functional groups.

Catalytic Systems: Modern catalytic systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl), can be fine-tuned for aldehyde oxidation. acs.org While highly effective for converting primary alcohols to aldehydes, under certain conditions, these systems can lead to "overoxidation" to the carboxylic acid. acs.org Controlling the reaction conditions is crucial to prevent unwanted side reactions. acs.org

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, heat | Strong, can cleave C-C bonds |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to RT | Strong, acidic, not highly chemoselective |

| Pinnick Oxidation (NaClO₂/NaH₂PO₄) | t-BuOH/H₂O, RT | Highly chemoselective for aldehydes |

| Tollens' Reagent ([Ag(NH₃)₂]OH) | Aqueous ammonia | Mild, specific for aldehydes |

| TEMPO/NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O) | Catalytic, can be tuned but risks overoxidation |

The primary product of the complete and selective oxidation of this compound is 6-Methoxy-2,6-dimethyloctanoic acid . Synthesis of the related (2R)-6-methoxy-2,6-dimethylheptanoic acid has been documented, highlighting the stability of this class of compounds.

Product Characterization: The resulting carboxylic acid can be identified and characterized using standard spectroscopic techniques. In Infrared (IR) spectroscopy, the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a carbonyl C=O stretch (around 1710 cm⁻¹) are indicative of the transformation. ¹H NMR spectroscopy would show the disappearance of the aldehyde proton signal (δ 9.6-10.0 ppm) and the appearance of a carboxylic acid proton signal (δ 10-13 ppm).

Byproducts: The use of non-selective or overly harsh oxidizing agents could potentially lead to byproducts. Given the tertiary ether linkage, acidic conditions could catalyze the cleavage of the methoxy (B1213986) group (see section 3.3). Therefore, reaction pathways that operate under neutral or basic conditions, such as the Pinnick or Tollens' oxidations, are preferable to maintain the integrity of the molecule.

Reduction Reactions of the Aldehyde Functional Group

Reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 6-Methoxy-2,6-dimethyloctan-1-ol . This transformation is fundamental and can be achieved through various methods, including catalytic hydrogenation and hydride-mediated reductions. who.int

The aldehyde carbon in this compound is prochiral. However, its reduction to a primary alcohol (-CH₂OH) does not create a new stereocenter. The molecule's existing chirality resides at the C2 position. While stereoselective reductions are critically important for converting prochiral ketones into specific alcohol enantiomers, the primary focus here is on the efficient and chemoselective reduction of the aldehyde without affecting other functional groups. wikipedia.orggoogle.com The inherent chirality at C2 may exert some diastereotopic influence in reactions involving chiral reagents, but for standard reductions, this effect is typically minimal.

Catalytic Hydrogenation is a widely used industrial process for reducing aldehydes to alcohols. google.com This method involves reacting the aldehyde with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.comchemistrytalk.org

Catalysts and Conditions: Common catalysts include nickel (e.g., Raney Nickel), palladium (Pd), platinum (Pt), and rhodium (Rh). chemistrytalk.orgresearchgate.net Iron-based pincer complexes have also emerged as efficient catalysts for the hydrogenation of aliphatic aldehydes under mild conditions. rsc.org Reaction conditions typically involve elevated temperatures (e.g., 75-300°C) and hydrogen pressures (e.g., 5-100 bar) to ensure efficient conversion. google.comrsc.org

| Catalyst System | Hydrogen Source | Typical Conditions | Reference |

|---|---|---|---|

| Nickel-based (e.g., Raney Ni) | H₂ gas | High pressure, high temperature | chemistrytalk.org |

| Rhodium complex | Methanol (B129727) (Transfer) | 30 °C, 1 h | researchgate.net |

| Iron pincer complex | H₂ gas | 30 bar, 40-50 °C | rsc.org |

| Palladium on Carbon (Pd/C) | H₂ gas | Variable pressure/temperature | google.com |

Hydride-Mediated Reductions offer a milder, laboratory-scale alternative to catalytic hydrogenation. These reactions use reagents that are a source of the hydride ion (H⁻).

Reagents: Sodium borohydride (B1222165) (NaBH₄) is a highly effective and chemoselective reagent for reducing aldehydes and ketones. masterorganicchemistry.comwiley.com It is typically used in alcoholic solvents like methanol or ethanol (B145695) and does not reduce less reactive functional groups such as esters or amides. masterorganicchemistry.comwiley.com For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is much more reactive and less chemoselective.

Mechanism: The reduction proceeds via the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the solvent to yield the primary alcohol. masterorganicchemistry.com Given the structure of this compound, NaBH₄ would be the reagent of choice for a clean and selective reduction to 6-Methoxy-2,6-dimethyloctan-1-ol.

Substitution Reactions Involving the Methoxy Moiety

The methoxy group in this compound is attached to a tertiary carbon, making it a tertiary ether. This structural feature dictates its reactivity in substitution reactions, which primarily proceed via acidic cleavage.

The most common reaction for ethers is cleavage of the C–O bond using strong acids. libretexts.orgmasterorganicchemistry.comlibretexts.org Because the methoxy group is attached to a tertiary carbon, the cleavage mechanism is expected to follow an Sₙ1 pathway. libretexts.orgmasterorganicchemistry.com

Mechanism:

Protonation: The ether oxygen is first protonated by a strong acid (e.g., HBr or HI), converting the methoxy group into a good leaving group (methanol). organicchemistrytutor.com

Carbocation Formation: The protonated ether undergoes dissociation, where the C-O bond breaks to form neutral methanol and a relatively stable tertiary carbocation at the C6 position.

Nucleophilic Attack: The halide ion (Br⁻ or I⁻) from the acid then acts as a nucleophile, attacking the tertiary carbocation to form the final product.

The products of this reaction would be 6-hydroxy-2,6-dimethyloctanal (from the trapping of the carbocation by water if present, or as an intermediate) and, more definitively, the corresponding 6-halo-2,6-dimethyloctanal and methanol. If an excess of acid is used, the newly formed alcohol could also be converted to the halide. libretexts.org

Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for the cleavage of ethers, including tertiary ones, and would yield the corresponding alcohol or bromide after workup. masterorganicchemistry.commdpi.com

| Reagent | Mechanism | Expected Products |

|---|---|---|

| Hydroiodic Acid (HI) | Sₙ1 | 6-iodo-2,6-dimethyloctanal + Methanol |

| Hydrobromic Acid (HBr) | Sₙ1 | 6-bromo-2,6-dimethyloctanal + Methanol |

| Boron Tribromide (BBr₃) | Lewis Acid Catalyzed Cleavage | 6-hydroxy-2,6-dimethyloctanal (after aqueous workup) |

Nucleophilic and Electrophilic Substitution Mechanisms

The reactivity of this compound is primarily dictated by its two key functional groups: the aldehyde and the methoxy ether. The aldehyde group contains a highly electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. The carbon atom at the C6 position, bonded to the methoxy group, is a sterically hindered tertiary center, which significantly influences the mechanisms of nucleophilic substitution at this site. rsc.org

Nucleophilic Substitution:

Nucleophilic substitution reactions can occur at two principal sites within the molecule. The most common is nucleophilic addition to the carbonyl group, which can be followed by substitution. A notable example is the initial step of the Darzens condensation used in its synthesis, where a nucleophile attacks the aldehyde. google.com

A more complex scenario involves substitution at the tertiary C6 carbon. Direct bimolecular nucleophilic substitution (SN2) at a tertiary carbon is generally unfavorable due to significant steric hindrance, which prevents the requisite backside attack by the nucleophile. rsc.orgslideshare.net Consequently, nucleophilic substitution at this position is more likely to proceed through a unimolecular (SN1) mechanism. This pathway involves the departure of the leaving group (methoxide) in a slow, rate-determining step to form a tertiary carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. uci.edu The stability of the tertiary carbocation favors the SN1 pathway over SN2. uci.edu

A specific investigation into the condensation of a related isomer, 7-methoxy-3,7-dimethyloctanal, demonstrated the feasibility of an intramolecular nucleophilic substitution as a key step in the formation of a cycloheptatriene (B165957) derivative. utas.edu.auwiley.com This highlights that under specific structural conformations, even hindered centers can participate in substitution reactions.

Electrophilic Substitution:

Electrophilic substitution is less characteristic for this aliphatic aldehyde. The sites most susceptible to electrophilic attack are the lone pairs of electrons on the oxygen atoms of the methoxy and aldehyde groups. In the presence of strong acids, these oxygen atoms can be protonated, which can activate the molecule for subsequent reactions, such as facilitating the departure of the methoxy group as methanol in an SN1 reaction.

Table 1: Comparison of Nucleophilic Substitution Mechanisms at the C6 Position

| Mechanism | Description | Steric Hindrance Effect | Kinetics | Stereochemistry | Applicability to this compound |

|---|---|---|---|---|---|

| SN1 | Two-step process via a carbocation intermediate. slideshare.net | Favored at highly substituted carbons (tertiary > secondary). uci.edu | First-order: rate = k[Substrate]. uci.edu | Results in racemization if the center is chiral. uci.edu | Plausible, due to the tertiary nature of the C6 carbon. |

| SN2 | One-step concerted process. slideshare.net | Strongly inhibited by steric hindrance. rsc.org | Second-order: rate = k[Substrate][Nucleophile]. uci.edu | Results in inversion of configuration. uci.edu | Highly unlikely due to severe steric hindrance at the tertiary C6 carbon. rsc.org |

Derivatization via Methoxy Group Functionalization

Functionalization of this compound can be achieved by targeting the methoxy group for chemical transformation. The C-O bond of the ether linkage can be cleaved to allow for the introduction of new functional groups at the C6 position.

The most direct method for derivatization is the cleavage of the ether bond under strong acidic conditions (e.g., using hydrobromic or hydroiodic acid). This reaction typically proceeds via an SN1 mechanism, as previously discussed. The oxygen of the methoxy group is first protonated by the strong acid, converting it into a good leaving group (methanol). Subsequent dissociation yields a stable tertiary carbocation, which is then attacked by the conjugate base of the acid (e.g., Br⁻ or I⁻) to form a new halo-derivative.

While the stability of the methoxy group is a known characteristic, its substitution with other functional groups is a viable synthetic strategy under appropriate conditions. These derivatization reactions open pathways to novel compounds with potentially different chemical and sensory properties.

Table 2: Potential Derivatization Reactions at the C6-Methoxy Position

| Reagent | Reaction Type | Potential Product | Mechanism |

|---|---|---|---|

| HBr (concentrated) | Ether Cleavage / Nucleophilic Substitution | 6-Bromo-2,6-dimethyloctanal | SN1 |

| HI (concentrated) | Ether Cleavage / Nucleophilic Substitution | 6-Iodo-2,6-dimethyloctanal | SN1 |

| H₂O / H₂SO₄ | Acid-catalyzed Hydrolysis | 6-Hydroxy-2,6-dimethyloctanal | SN1 |

| R-COOH / Acid Catalyst | Esterification (trans-etherification) | 6-(Acyloxy)-2,6-dimethyloctanal | SN1 |

Mechanistic Investigations of Key Organic Transformations

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in publicly available literature. However, the principles of such analyses can be inferred from studies on structurally related compounds and general chemical theory. For instance, a kinetic study of substitution reactions was performed on the analogous saturated alkane, (6S)-6-methoxy-2,6-dimethyloctane, providing insight into the reaction rates for this molecular framework. molaid.com

Reaction Kinetics: The rate of a chemical reaction involving this compound would be determined by monitoring the concentration of reactants or products over time, often using techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS/MS). For substitution reactions at the C6 position proceeding via an SN1 mechanism, the reaction rate would be independent of the nucleophile's concentration. Kinetic studies under varying temperatures can be used to construct an Arrhenius plot, allowing for the determination of the activation energy (Ea) of the reaction, a critical parameter that quantifies the energy barrier that must be overcome.

Table 3: Key Parameters in Kinetic and Thermodynamic Analysis

| Parameter | Symbol | Significance | Method of Determination |

|---|---|---|---|

| Rate Constant | k | Quantifies the speed of a reaction. | Monitoring concentration changes over time. |

| Activation Energy | Ea | The minimum energy required for a reaction to occur. | Arrhenius plot (from temperature-dependent rate constants). |

| Enthalpy Change | ΔH | The heat absorbed or released during a reaction. | Calorimetry, computational calculations. |

| Entropy Change | ΔS | The change in disorder or randomness. | Statistical mechanics, computational calculations. |

| Gibbs Free Energy Change | ΔG | Determines the spontaneity of a reaction (ΔG = ΔH - TΔS). | Calculated from ΔH and ΔS. |

Elucidation of Reaction Mechanisms and Transition State Structures

Understanding the precise pathway of a reaction requires the elucidation of its mechanism, including the identification of intermediates and the characterization of high-energy transition states.

A detailed mechanistic pathway was proposed for a complex transformation involving 7-methoxy-3,7-dimethyloctanal, a structural isomer of the target compound. wiley.com This study, supported by liquid secondary ion mass spectrometry, outlined a sequence of well-established organic reactions:

Aldol (B89426) Condensation: An initial reaction between the aldehyde and a γ-arsonium ylide.

Michael Addition: The product of the aldol reaction undergoes a subsequent Michael addition with another molecule of the ylide.

Intramolecular Nucleophilic Substitution: A cyclization step occurs where a nucleophile within the molecule attacks an electrophilic center, leading to ring formation.

Elimination: The final steps involve the elimination of triphenylarsine (B46628) to yield the stable cycloheptatriene product. wiley.com

The structures of transition states, which represent the highest energy point along a reaction coordinate, are not experimentally observable but can be modeled with high accuracy using computational methods like Density Functional Theory (DFT). researchgate.net For the intramolecular nucleophilic substitution step mentioned above, a computational analysis would model the geometry of the atoms at the moment of bond formation and cleavage. Such models provide insight into the activation energy and can help explain the stereochemical outcome of a reaction. researchgate.net For a substitution at the tertiary C6 center of this compound, a transition state for an SN1 reaction would resemble the planar tertiary carbocation, while the hypothetical, high-energy SN2 transition state would feature a pentacoordinate carbon atom. uci.edu

Systematic Derivatization and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of 6-Methoxy-2,6-dimethyloctanal Analogues

The rational design of analogues involves targeted modifications to the parent structure to probe the key features responsible for its odor. This process is guided by existing knowledge of how structural changes influence scent.

Altering the carbon skeleton of an odorant is a primary strategy in SAR studies. Modifications in chain length, such as creating homologues, or changing the position and number of alkyl branches can significantly impact the odor profile and intensity.

A notable homologue of this compound is 6-methoxy-2,6-dimethylheptanal, also known as Methoxymelonal. google.com This compound has one less methylene (B1212753) group in its backbone compared to the octanal (B89490) variant. While structurally similar, this difference in chain length alters the olfactory perception. This compound is characterized by marine, ozonic, and citrus notes, whereas its lower homologue, methoxymelonal, presents a powerful fruity, floral, and green character. google.comgoogle.com

Furthermore, this compound possesses two chiral centers at positions 2 and 6, meaning it can exist as a mixture of four possible stereoisomers. google.com The synthesis and olfactory evaluation of individual stereoisomers are critical, as it is common in fragrance chemistry for different isomers of a compound to have distinct odors and detection thresholds. mdpi.comsci-hub.se

| Compound | Chemical Structure | Key Structural Difference | Reported Odor Profile |

|---|---|---|---|

| This compound |  | C8 aldehyde backbone | Marine, ozone, green, fruity, citrus. google.com |

| 6-Methoxy-2,6-dimethylheptanal (Methoxymelonal) |  | C7 aldehyde backbone (shorter homologue) | Powerful fruity, floral, green. google.com |

The aldehyde functional group is a key osmophore in many fragrance molecules, often contributing to fresh and powerful scents. dropofodor.comdropofodor.com Modifying or replacing this group, or introducing others, can modulate a molecule's properties, including its scent, volatility, and chemical stability.

In the case of this compound, several hypothetical modifications could be explored based on common practices in fragrance chemistry:

Reduction to an Alcohol: Reducing the aldehyde to a primary alcohol would yield 6-methoxy-2,6-dimethyloctan-1-ol. Alcohols often have softer, more floral notes compared to their corresponding aldehydes. dropofodor.com

Conversion to a Nitrile: Replacing the aldehyde with a nitrile group (–C≡N) can sometimes mimic the scent of the original aldehyde while offering improved stability in certain product bases, such as alkaline soaps. dropofodor.com

Formation of an Ester: Esterification of the corresponding alcohol (6-methoxy-2,6-dimethyloctan-1-ol) with various carboxylic acids could produce a range of esters, which are typically associated with fruity and floral notes.

These derivatizations allow chemists to fine-tune the sensory characteristics and technical performance of the parent molecule.

| Analogue Type | Functional Group | Potential Impact on Properties |

|---|---|---|

| Corresponding Alcohol | -CH₂OH (Primary Alcohol) | Likely to shift odor profile towards softer, floral notes; increased polarity. dropofodor.com |

| Nitrile Analogue | -C≡N (Nitrile) | May retain a similar odor character with enhanced chemical stability. dropofodor.com |

| Ester Derivatives | -COOR (Ester) | Introduction of fruity and sweet notes, with volatility depending on the 'R' group. dropofodor.com |

Computational Methodologies for Structure-Activity Correlation

Computational chemistry provides powerful tools for establishing relationships between molecular structure and properties, accelerating the discovery process for new fragrance ingredients.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific activity or property. wiley.com In perfumery, this can be the perceived odor intensity, character, or even technical performance aspects like stability in a product.

This compound (as Calypsone) has been included in QSAR studies. For instance, it was part of a set of 75 perfume ingredients used to build a QSAR model predicting the effect of fragrance molecules on the stability of core-shell microcapsules. epo.orggoogleapis.com This type of model is crucial for designing fragrances for functional products like laundry detergents, where the perfume must be effectively protected and released. epo.org

QSAR models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. wiley.comresearchgate.net These can range from simple counts of atoms and bonds to complex values derived from quantum mechanics.

In a QSAR study involving this compound, specific molecular descriptors were calculated to correlate with microcapsule stability. epo.orggoogleapis.com Two such descriptors were:

RECON_VOLTAE: A calculated molecular volume, which provides insight into the size and shape of the molecule.

log10Kcaps: A calculated parameter representing the partitioning of the perfume ingredient into the microcapsule.

The values for these descriptors help predict how a molecule like this compound will behave in an encapsulated delivery system.

| Compound | Molecular Descriptor | Value | Relevance |

|---|---|---|---|

| This compound (Calypsone) | RECON_VOLTAE | 1596 Bohr³ | A measure of molecular volume used in performance prediction models. epo.orggoogleapis.com |

| log10Kcaps | -2.5 | A physicochemical parameter used to predict the stability effect on microcapsules. epo.orggoogleapis.com |

Olfactophore Model Construction and Refinement

An olfactophore model is a three-dimensional arrangement of the essential structural features of a molecule that are recognized by an olfactory receptor to produce a specific odor sensation. The introduction of this compound was described as a "game-changer" in the chemistry of marine ingredients, suggesting it helped refine the understanding of the structural requirements for this scent family. sci-hub.se

Prior to its introduction, many marine odorants were based on different, often cyclic, chemical scaffolds. sci-hub.semdpi.com The unique structure of this compound—a linear methoxy (B1213986) aldehyde—provided new insights for olfactophore models of marine and ozonic scents. sci-hub.semdpi.com

The key features of this compound that would contribute to an olfactophore model for its characteristic scent include:

A Hydrogen Bond Acceptor: The aldehyde oxygen is a primary site for interaction with olfactory receptors.

A Second Polar Group: The ether oxygen of the methoxy group acts as another potential hydrogen bond acceptor or polar interaction point.

Specific Hydrophobic Shape: The C8 alkyl chain, with its two methyl branches at defined positions (C2 and C6), creates a specific hydrophobic volume and shape that is critical for fitting into the receptor's binding pocket.

Refining olfactophore models with data from structurally novel compounds like this compound is essential for the targeted design of new molecules with desired marine and floral characteristics. mdpi.com

| Structural Feature | Description | Role in Olfactophore Model |

|---|---|---|

| Aldehyde Group (-CHO) | Terminal carbonyl group | Primary osmophore; likely a key hydrogen bond acceptor. |

| Methoxy Group (-OCH₃) | Ether functionality at C6 | Secondary polar interaction site; influences conformation and electronic properties. |

| Alkyl Backbone | C8 chain with methyl branches at C2 and C6 | Defines the molecule's size, shape, and hydrophobicity for receptor binding. |

Stereochemical Influence on Olfactory Response

Chirality, a property where a molecule is non-superimposable on its mirror image, is a critical factor in olfactory science. These mirror-image molecules are known as enantiomers. The human olfactory system is capable of distinguishing between enantiomers, often perceiving them as having different scents or different odor intensities.

The structure of this compound contains two chiral centers, at the C-2 and C-6 positions. This means it can exist as a mixture of four distinct stereoisomers. Patent literature confirms the existence of these stereoisomers and notes that they can be resolved into isomerically pure forms through methods like preparative HPLC, GC, or stereoselective synthesis. google.comgoogle.com

However, the same literature also notes that for economic reasons, it is often preferable to use the compound as a mixture of its stereoisomers in commercial applications. google.com Consequently, while the potential for different olfactory properties among the four stereoisomers exists, detailed studies separating each isomer and characterizing their individual scent profiles have not been published. It remains unknown whether one stereoisomer is primarily responsible for the characteristic marine note, while another contributes the citrus facet, or if they differ mainly in potency.

The ability to perceive enantiomers differently originates at the molecular level, specifically in the interaction between the odorant and the olfactory receptors (ORs) in the nasal cavity. ORs are themselves chiral proteins, creating a chiral environment for the binding pocket. An enantiomer and its mirror image will interact differently with this chiral pocket, much like a left-handed glove does not fit a right hand. This difference in fit and binding energy leads to a differential activation of the receptor, which the brain interprets as a different or less intense smell. google.com

The process begins when an odorant molecule interacts with an OR, which is a G-protein-coupled receptor. This interaction triggers a signaling cascade inside the olfactory neuron, leading to its depolarization and the transmission of a signal to the brain. The specificity of this initial binding event is what allows for the discrimination between closely related molecules, including stereoisomers. While hundreds of different human ORs have been identified, linking a specific odorant to the exact receptor or receptors it activates is a complex and ongoing area of research. mdpi.com For this compound, the specific olfactory receptors that recognize it and differentiate between its stereoisomers have not been identified in the available scientific literature.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Separation Techniques for Complex Mixtures

The analysis of volatile compounds such as 6-methoxy-2,6-dimethyloctanal, especially within intricate fragrance compositions, necessitates high-resolution separation techniques. Gas chromatography and its hyphenated systems are paramount in isolating this specific aldehyde from a matrix of other volatile constituents.

Gas Chromatography-Olfactometry (GC-O) Coupled with Osme Technique

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. As the separated compounds elute from the GC column, they are split into two paths: one leading to a standard detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port where a trained analyst can assess the odor of each individual component.

Multidimensional Gas Chromatography and Hyphenated Systems

For exceptionally complex fragrance mixtures, single-dimension gas chromatography may not provide sufficient resolution to separate all components. In such cases, multidimensional gas chromatography (MDGC or GCxGC) offers enhanced separation power. This technique involves using two different GC columns with different stationary phases, providing orthogonal separation mechanisms. The effluent from the first column is systematically trapped and then re-injected onto the second column. This two-dimensional separation is particularly useful for resolving co-eluting compounds that would otherwise overlap in a single-column system.

Hyphenated systems, most commonly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the identification of the separated compounds. oup.com The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of each eluting compound, allowing for its positive identification. For this compound, GC-MS would confirm its molecular weight of 186.29 g/mol and provide a characteristic fragmentation pattern for unequivocal identification. thegoodscentscompany.comchemspider.com

Spectroscopic Techniques for Comprehensive Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides information about the different types of hydrogen and carbon atoms in the molecule and their immediate chemical environment.

For this compound, ¹H NMR spectroscopy has been used to confirm its structure. google.com The observed chemical shifts and splitting patterns correspond to the different protons in the molecule, such as the aldehyde proton, the methoxy (B1213986) group protons, and the various methyl and methylene (B1212753) group protons along the alkyl chain. google.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between different atoms, confirming the complete structural framework of the molecule.

| Proton (¹H) NMR Data for this compound | |

| Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J) in Hz |

| 9.62 | d, J = 1.6 |

| 3.12 | s |

| 2.31 - 2.42 | m |

| 1.66 - 1.76 | m |

| 1.28 - 1.52 | m |

| 1.1 | d, J = 7.2 |

| 1.07 | s |

| 0.83 | t, J = 7.6 |

| Source: google.com |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. This is a powerful tool for confirming the molecular formula of this compound as C₁₁H₂₂O₂. thegoodscentscompany.comchemspider.com

Fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS), involves isolating the molecular ion and subjecting it to further fragmentation. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragments would arise from the cleavage of the carbon-carbon bonds adjacent to the aldehyde and methoxy groups, as well as the loss of small neutral molecules like water or methanol (B129727). Analyzing these fragmentation patterns helps to piece together the structure of the molecule and differentiate it from its isomers.

| Predicted Collision Cross Section (CCS) Data for this compound Adducts | |

| Adduct | m/z |

| [M+H]⁺ | 187.16927 |

| [M+Na]⁺ | 209.15121 |

| [M-H]⁻ | 185.15471 |

| Source: uni.lu |

Quantitative Assessment of Olfactory Properties

Beyond its structural identification, quantifying the olfactory characteristics of this compound is crucial for its application in perfumery. This involves determining its odor detection threshold and characterizing its scent profile.

The odor detection threshold is the minimum concentration of a substance that can be detected by the human olfactory system. This is a key parameter for evaluating the potency of a fragrance ingredient. google.com For this compound, it has been noted to have a lower odor threshold concentration compared to the structurally similar 6-methoxy-2,6-dimethylheptanal, indicating its higher potency. google.com

Methodologies for Odor Detection and Recognition Threshold Determination

In the field of chemical research, particularly in the fragrance and flavor industry, the characterization of a compound's odor profile is paramount. This process relies on advanced analytical methodologies to determine key sensory metrics, namely the odor detection threshold and the odor recognition threshold.

The odor detection threshold is defined as the minimum concentration of an odorant that is perceivable by the human sense of smell. researchgate.net It represents the lowest concentration at which a stimulus can be distinguished from odor-free air by a certain percentage of a panel, typically 50%. researchgate.netepo.org The odor recognition threshold is the minimum concentration at which an individual can not only detect the presence of an odor but also identify or describe its character. researchgate.net

Several sophisticated methods are employed to determine these thresholds, with dynamic olfactometry and gas chromatography-olfactometry (GC-O) being the most prominent.

Dynamic Olfactometry This standardized method uses an instrument called an olfactometer, which dilutes a sample of odorous gas with a precise and controlled flow of odor-free air. researchgate.netfragrancesoftheworld.com The diluted samples are then presented to a panel of trained human assessors. google.com A common procedure is the "forced-choice ascending concentration series," where panelists are presented with three ports—two containing blank (odor-free air) and one containing the diluted odorant. epo.org They must identify the port with the odor. The concentration of the odorant is gradually increased until it is consistently detected by the panelists. epo.org The dilution factor required to reach this threshold is used to calculate the odor concentration, often expressed in European odour units per cubic meter (ouE/m³). fragrancesoftheworld.com

Gas Chromatography-Olfactometry (GC-O) GC-O is a powerful technique that combines the separation capabilities of a gas chromatograph (GC) with the sensitivity of the human nose as a detector. fragrantica.comscribd.com An odorous sample is injected into the GC, which separates the complex mixture into its individual volatile components. At the end of the chromatographic column, the effluent is split, with one part going to a conventional detector (like a mass spectrometer for chemical identification) and the other part going to a "sniffing port" or "odor port." fragrantica.comscribd.com A trained panelist sniffs the eluate from this port and records the time, intensity, and character of any detected odors. fragrantica.com

To determine thresholds using GC-O, a method known as Aroma Extract Dilution Analysis (AEDA) is often used. mdpi.com This involves analyzing a dilution series of the sample extract. The most diluted sample in which an odor can still be perceived provides the flavor dilution (FD) factor, which corresponds to the odor potency of that specific compound. mdpi.com

For the compound This compound , also known by its trade name Calypsone™, it is characterized as having a very low odor threshold, which allows for its use at low concentrations in fragrance compositions to achieve a significant olfactory effect. google.com While specific peer-reviewed threshold values are proprietary, patent literature indicates that materials like it may have an odor detection threshold in the range of 0.05 to 10 nanograms per liter (ng/L). epo.org Its potent character is described as ozonic, marine, and reminiscent of watermelon. fragrantica.com

Table 1: Odor Detection Thresholds of Selected Fragrance Compounds This table presents examples of odor detection thresholds for various compounds to illustrate the range of potencies found in fragrance chemistry. The data is compiled from various scientific sources.

| Compound | Odor Description | Odor Detection Threshold in Air (ng/L) |

| Calone 1951® | Watermelon, Marine | 0.031 |

| (S)-1-p-menthene-8-thiol | Grapefruit | 0.000066 |

| (R)-1-p-menthene-8-thiol | Grapefruit | 0.0009 |

| β-Ionone | Floral, Violet | 0.007 |

| Linalool | Floral, Woody | 6.1 |

| Geraniol | Rose, Floral | 3.6 |

| (E,E)-2,4-Decadienal | Fatty, Deep-fried | 0.07 |

| (S)-α-Terpineol | Lilac | 570 |

| (R)-α-Terpineol | Pine-like | 4600 |

Source: Data compiled from scientific literature. mdpi.com

Calculation and Interpretation of Odor Activity Values (OAVs)

The OAV is a dimensionless number calculated as the ratio of a compound's concentration in a sample to its specific odor recognition threshold in the same matrix (e.g., air or water). researchgate.netmdpi.com

OAV = C / OT

Where:

OAV is the Odor Activity Value

C is the concentration of the compound in the sample

OT is the odor threshold of the compound

Interpretation of OAVs The interpretation of the OAV is straightforward:

OAV < 1: The compound is present at a concentration below its recognition threshold and is unlikely to be perceived or contribute to the aroma on its own.

This compound is considered a high-impact fragrance material. In patent filings, it is classified as a material with a high Odor Value (OV), with a common decimal logarithm (log10OV) greater than 5.5. epo.org This high value underscores its efficiency and power as a fragrance ingredient, capable of imparting its characteristic fresh, marine, and ozonic notes even at very low concentrations.

Table 2: Examples of Odor Activity Values (OAVs) for Aroma Compounds in Various Teas This table illustrates how OAVs are used to identify key aroma contributors in a complex mixture. Compounds with OAV > 1 are considered important to the final scent profile.

| Compound | Odor Description | Sample Type | Concentration (µg/kg) | Odor Threshold (µg/kg) | Calculated OAV |

| Linalool | Floral, Sweet | Citrus Tea | 1184.8 - 1464.3 | 6 | 197 - 244 |

| Geraniol | Rose-like, Citrus | Black Tea | 137 - 573 | 0.5 | 274 - 1146 |

| D-Limonene | Citrus, Lemon | Citrus Tea | 4674.3 - 20188.3 | 0.43 | 10870 - 46949 |

| β-Myrcene | Ethereal, Oily | Citrus Tea | 1065.8 - 3262.4 | 0.11 | 9689 - 29658 |

| β-Ionone | Floral, Fruity | Black Tea | 23.6 - 135.2 | 0.0035 | 6743 - 38629 |

| Methyl Salicylate | Mint-like | Black Tea | 10.7 - 51.2 | 0.09 | 119 - 569 |

| Decanal | Citrus, Orange-peel | Shaken Black Tea | 18.01 | 0.8 | 22.5 |

| Nonanal | Fatty, Citrus | Shaken Black Tea | 10.97 | 0.4 | 27.4 |

Source: Data compiled from studies on tea aroma. researchgate.netmdpi.com

Theoretical and Computational Chemistry Studies of 6 Methoxy 2,6 Dimethyloctanal

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the behavior of molecules over time. These techniques can reveal the preferred shapes of a molecule and how it might interact with its biological targets, such as olfactory receptors.

Conformational Landscape Analysis of 6-Methoxy-2,6-dimethyloctanal

The aroma of a molecule is intricately linked to its three-dimensional shape. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and the energy barriers between them. For a flexible molecule like this compound, with multiple rotatable bonds, a vast number of conformations are possible.

Computational methods, such as molecular mechanics or quantum chemistry calculations, can be used to systematically explore the conformational landscape. This analysis would typically involve rotating the single bonds within the molecule and calculating the potential energy of each resulting geometry. The results would identify the low-energy, and therefore most probable, conformations that the molecule adopts.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Population (%) |

|---|---|---|---|

| 1 | 0.00 | C5-C6-O-CMe: 178.5 | 45.2 |

| 2 | 0.85 | C5-C6-O-CMe: 65.2 | 20.1 |

| 3 | 1.20 | C5-C6-O-CMe: -68.9 | 12.5 |

| 4 | 1.55 | C1-C2-C3-C4: 179.1 | 8.3 |

| 5 | 2.10 | C1-C2-C3-C4: 70.3 | 4.9 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Ligand-Olfactory Receptor Docking and Interaction Studies

The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs) in the nasal cavity. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a receptor.

Given the vast number of ORs and the limited availability of their crystal structures, homology modeling is often employed to create a three-dimensional model of the target receptor based on the known structure of a related protein. This compound would then be "docked" into the binding pocket of the modeled OR. The simulation calculates the binding affinity, which is an estimate of the strength of the interaction.

Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of the ligand-receptor complex over time. These studies can identify key amino acid residues in the receptor that interact with the odorant, helping to elucidate the molecular basis of its specific scent.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic properties of a molecule. These properties are fundamental to its reactivity and intermolecular interactions.

Reaction Pathway Energetics and Transition State Geometries

The geometry of the transition state and the height of the energy barrier (activation energy) provide crucial information about the reaction's feasibility and rate. For instance, the synthesis of this compound likely involves several steps, and computational analysis could help optimize the reaction conditions by identifying the most energy-demanding step.

Predictive Computational Olfactory Modeling

Predictive computational olfactory modeling aims to establish a relationship between the chemical structure of a molecule and its perceived odor. These models, often referred to as Quantitative Structure-Odor Relationship (QSOR) models, use a set of calculated molecular descriptors to predict the olfactory properties of a compound.

For this compound, a range of descriptors could be calculated, including constitutional indices (e.g., molecular weight, number of atoms), topological indices (describing molecular branching), and quantum chemical descriptors (e.g., dipole moment, orbital energies). These descriptors would then be used as input for a machine learning model trained on a large dataset of molecules with known odors. The model could then predict the likely odor profile of this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Application of Machine Learning Algorithms in Olfactory Prediction

The prediction of odor characteristics from a molecule's physicochemical properties is a primary challenge in the field of olfaction. Machine learning (ML) algorithms offer a powerful tool to navigate the complex, non-linear relationships between molecular structure and perceived scent. For a compound such as this compound, ML models can be trained on large datasets of odorant molecules with known olfactory profiles to predict its specific scent characteristics.

Researchers have successfully employed various ML models, including random forests and regularized linear models, to predict olfactory attributes. These models are trained on extensive datasets where numerous molecules are described by a wide array of descriptors. These descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex topological and quantum-chemical parameters. In the context of this compound, a quantitative structure-activity relationship (QSAR) approach has been noted in patent literature, which forms a foundational step for machine learning applications. A documented QSAR analysis for a selection of perfume ingredients, including this compound, utilized the Molecular Operating Environment (MOE) to establish a linear regression model. googleapis.comgoogle.comepo.orgepo.org This analysis identified a key physicochemical parameter, log10 Kcaps, which relates to the stability of the molecule in microcapsules. googleapis.comgoogle.comepo.org

Further computational studies have provided additional descriptors for this compound, such as the RECON_VOLTAE value, a quantum chemically derived descriptor calculated using the DDASSL RECON software plug-in. google.comgoogle.comgoogleapis.comgoogleapis.com These specific data points, as detailed in the table below, can serve as features in more sophisticated machine learning models.

| Compound Name | RECON_VOLTAE (Bohr³) | log10 Kcaps |

| This compound | 1596 | -2.5 |

By incorporating such data from a diverse range of odorants, a machine learning model could be trained to predict the full olfactory profile of novel molecules, including those structurally similar to this compound. The model would learn the intricate patterns that correlate these physicochemical descriptors with specific odor notes, such as the marine, aldehydic, and floral characteristics of this compound.

Virtual Screening of Chemical Libraries for Novel Odorants

Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules with desired properties, thereby accelerating the discovery of new lead compounds. In the context of perfumery, virtual screening can be employed to identify novel odorants with specific scent profiles. For a target scent profile similar to that of this compound, a virtual screening workflow would typically begin with the creation of a pharmacophore or olfactophore model based on its known molecular features and odor characteristics.

This model would define the essential spatial and electronic features required for a molecule to elicit a similar marine and aldehydic scent. The screening process would then involve computationally evaluating vast chemical libraries, which can contain millions of compounds, against this model. Molecules that fit the model well would be identified as potential "hits."

The physicochemical parameters available for this compound, such as its RECON_VOLTAE and log10 Kcaps values, can be used to filter and rank the hits obtained from the initial screening. googleapis.comgoogle.comepo.orgepo.orggoogle.comgoogle.comgoogleapis.comgoogleapis.com For instance, a search could be narrowed to compounds exhibiting a RECON_VOLTAE value above a certain threshold, a feature that has been associated with reduced leakage in encapsulated perfume compositions. google.comgoogleapis.comgoogleapis.com

The process of virtual screening for novel odorants with profiles similar to this compound can be summarized in the following steps:

Model Generation: Development of an olfactophore model based on the known structure and odor of this compound.

Library Screening: High-throughput computational screening of large chemical databases against the olfactophore model.

Hit Filtering and Ranking: Prioritization of initial hits based on calculated physicochemical properties, such as RECON_VOLTAE and log10 Kcaps, to identify the most promising candidates.

Experimental Validation: Synthesis and olfactory evaluation of the top-ranked candidates to confirm their scent profiles.

This in-silico approach significantly reduces the time and resources required for the discovery of new fragrance ingredients, allowing for a more targeted and efficient exploration of the chemical space for desirable odorants.

Broader Academic Applications and Scientific Context

Exploration of 6-Methoxy-2,6-dimethyloctanal as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block in organic synthesis is an area ripe for investigation. Its aldehyde functionality, coupled with its distinct substitution pattern, offers potential for the construction of complex molecular architectures.

Precursor in the Synthesis of More Complex Organic Frameworks

While specific examples of the use of this compound as a precursor in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs suggest its potential utility in this regard. The branched aliphatic chain and the strategically placed methoxy (B1213986) group could serve as key handles for elaboration into more intricate structures. Synthetic strategies could leverage the aldehyde for carbon-carbon bond formation, while the methoxy group could act as a directing group or be transformed into other functionalities. The stereocenters inherent in its structure also make it an attractive starting material for asymmetric synthesis.

| Potential Transformation | Reagents/Conditions | Resulting Moiety |

| Wittig Reaction | Phosphonium ylide | Substituted alkene |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol |

| Aldol (B89426) Condensation | Ketone/Aldehyde, Base/Acid | β-Hydroxy carbonyl |

| Reductive Amination | Amine, Reducing agent | Substituted amine |

Integration into Multi-component Reactions and Cascade Processes

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, represent a highly efficient approach to molecular complexity. Aldehydes are common participants in a variety of MCRs, including the Ugi, Passerini, and Biginelli reactions. The steric hindrance around the aldehyde group in this compound, due to the α-methyl group, might influence its reactivity in these transformations, potentially leading to unique selectivity profiles.

Cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations, could also be designed to incorporate this compound. The aldehyde could trigger an initial transformation, with the resulting intermediate undergoing subsequent cyclizations or rearrangements guided by the rest of the molecular framework. The methoxy group, for instance, could participate in or direct such a cascade.

Contributions to Fundamental Understanding of Aldehyde Chemistry

The study of this compound can provide valuable insights into the fundamental principles of aldehyde chemistry, particularly concerning the influence of substitution on reactivity.

Unique Reactivity Patterns of Branched-Chain Aldehydes

The reactivity of an aldehyde is significantly influenced by both electronic and steric factors. The presence of a methyl group at the α-position to the carbonyl in this compound introduces steric bulk, which can hinder the approach of nucleophiles to the electrophilic carbonyl carbon. This steric hindrance can lead to different reactivity and selectivity compared to linear aldehydes. For instance, in nucleophilic addition reactions, the rate may be slower, and certain bulky reagents may not react at all.

Furthermore, the tertiary methoxy group at the 6-position can exert an electronic influence. While the oxygen atom is electron-withdrawing through induction, the lone pairs can participate in through-space interactions, potentially influencing the conformation of the molecule and the accessibility of the reactive aldehyde center.

Comparative Studies with Other Aldehyde Functionalized Compounds

Systematic comparative studies of this compound with other aldehydes would be highly informative. By comparing its reaction rates and product distributions with those of unbranched aldehydes (e.g., octanal), aldehydes with different substitution patterns (e.g., 2-ethylhexanal), and aldehydes lacking the methoxy group (e.g., 2,6-dimethyloctanal), a clearer picture of the structure-reactivity relationships can be established. Such studies could quantify the steric and electronic effects of the α-methyl and 6-methoxy groups.

| Aldehyde | Structural Feature | Expected Impact on Reactivity |

| Octanal (B89490) | Linear chain | Higher reactivity due to less steric hindrance |

| 2-Ethylhexanal | α-branching | Reduced reactivity due to steric hindrance |

| 2,6-Dimethyloctanal | Branching, no methoxy | Steric hindrance, baseline for methoxy effect |

| This compound | α-branching, methoxy group | Steric hindrance and potential electronic effects |

Integration into Olfactory Science and Neurobiological Research

The distinct aroma profile of this compound makes it a valuable tool for research in olfactory science and neurobiology. It is known to possess a powerful and pleasant odor, often described as having fresh, floral, and marine characteristics google.com.

The perception of odor is a complex process that begins with the interaction of odorant molecules with olfactory receptors (ORs) in the nasal cavity. The size, shape, and functional groups of a molecule determine which of the hundreds of different ORs it will activate. The specific pattern of OR activation is then transmitted to the brain, where it is interpreted as a particular scent.

The branched structure and the presence of both an aldehyde and a methoxy group in this compound likely contribute to its unique odor profile. Studies on the structure-odor relationships of aliphatic aldehydes have shown that chain length and branching significantly influence the perceived scent. Investigating the specific olfactory receptors that are activated by this compound and comparing this activation pattern to that of structurally related aldehydes can provide insights into the combinatorial coding of odors in the brain.

Furthermore, neurobiological studies could utilize this compound to probe the neural circuits involved in odor perception, discrimination, and memory. By presenting this specific odorant to animal models, researchers can map the neural activity in the olfactory bulb and higher cortical areas to understand how the brain processes complex olfactory information. Its pleasant hedonic value also makes it a suitable stimulus for studying the neural basis of odor preference and emotional responses to smells.

Mechanistic Insights into Olfactory Receptor Activation by Aldehydes

The activation of olfactory receptors (ORs) by aldehydes is a complex process that involves specific chemical interactions between the odorant's functional group and the receptor protein. acs.orgnih.gov Olfactory receptors are a large family of G-protein coupled receptors (GPCRs) expressed in the cilia of olfactory sensory neurons. nih.govresearchgate.net The interaction between an odorant and an OR initiates a signal transduction cascade that results in the perception of smell. nih.govoup.com

Research into aldehyde-specific receptors has revealed nuanced activation mechanisms. A significant hypothesis suggests that for some ORs, the activating ligand is not the aldehyde itself, but its hydrated form, the 1,1-geminal-diol. acs.org This possibility arises because odorants must first dissolve in the aqueous mucus layer covering the olfactory epithelium before reaching the receptors. acs.orgoup.com Studies using synthetic analogs of aliphatic aldehydes have provided evidence that a notable percentage of ORs specific to the aldehyde group may, in fact, detect the gem-diol. acs.org For example, the well-studied rat OR-I7, which is specifically activated by the aldehyde octanal, is thought to be one of these gem-diol activated receptors. acs.org This suggests that the chemical environment of the olfactory mucus plays a crucial role in shaping the ligand that ultimately activates the receptor.

The interaction is highly specific; for an OR to be activated, the odor ligand must interact with the binding pocket, trigger the receptor's active conformation, and then depart, allowing the receptor to reset. oup.com Computational studies and functional assays have been employed to model these interactions and understand how different aldehydes bind to and activate their corresponding receptors. acs.orgoup.com

| Mechanism | Description | Key Factors |

|---|---|---|

| Direct Aldehyde Binding | The aldehyde functional group (-CHO) directly interacts with amino acid residues in the binding pocket of the olfactory receptor. | Shape complementarity; specific hydrogen bonds and van der Waals forces. |

| Gem-Diol Activation | The aldehyde reacts with water in the olfactory mucus to form a 1,1-geminal-diol, which is the actual ligand that binds to and activates the receptor. acs.org | Aqueous environment of the olfactory mucus; stability of the gem-diol; receptor preference for the hydrated form. acs.org |

| Schiff Base Formation | In the absence of sufficient water, the aldehyde group may form a covalent Schiff base with an amino group (e.g., from a lysine (B10760008) residue) in the receptor. nih.gov | Presence of a reactive amino group in the receptor; local water concentration. nih.gov |

Decoding Signal Transduction Pathways in Olfactory Perception

Once an odorant like this compound activates its specific olfactory receptor (OR), a well-defined intracellular signaling cascade is initiated to convert this chemical event into an electrical signal. nih.govresearchgate.net This process is fundamental to all olfactory perception. nih.gov

The key steps in the olfactory signal transduction pathway are as follows:

Receptor Activation : The process begins when an odorant binds to an OR, which is a G-protein-coupled receptor (GPCR). researchgate.netnih.gov This binding event causes a conformational change in the OR.